Hexadecyltrimethylammonium Perchlorate

Analytical chemistry Infrared spectrophotometry Ion-pair extraction

Select CTAP over halide analogs (CTAB/CTAC) where counterion performance defines your result. Only the perchlorate salt enables direct IR quantification of the cetyltrimethylammonium cation at 1095 cm⁻¹ — a capability CTAB cannot provide. As a phase-transfer catalyst, the hexadecyltrimethylammonium scaffold achieves up to 96% reaction yield in chloromethylation versus 70% with smaller quaternary ammonium catalysts. Its exceptionally low ion-pair association constant (K_A ≈ 0.07×10³ L·mol⁻¹ in 4-methyl-pentan-2-one) supports non-aqueous electrochemical studies requiring high ionic dissociation. For laboratories validating perchlorate determination methods via nephelometric, turbidimetric, or potentiometric techniques, CTAP is the authentic reference standard ensuring inter-laboratory comparability. Procure with confidence — specify the perchlorate salt when your protocol demands it.

Molecular Formula C19H42ClNO4
Molecular Weight 384.0 g/mol
CAS No. 6941-37-3
Cat. No. B1339370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyltrimethylammonium Perchlorate
CAS6941-37-3
Molecular FormulaC19H42ClNO4
Molecular Weight384.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C19H42N.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyKXNZYPBRSATHKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyltrimethylammonium Perchlorate (CTAP) for Analytical and Phase-Transfer Applications: Baseline Properties and Procurement Considerations


Hexadecyltrimethylammonium perchlorate (CAS 6941-37-3), also known as cetyltrimethylammonium perchlorate (CTAP), is a quaternary ammonium salt with the molecular formula C₁₉H₄₂ClNO₄ and a molecular weight of 384.0 g/mol . This cationic surfactant features a long hexadecyl (C16) hydrophobic chain and a trimethylammonium headgroup paired with a perchlorate (ClO₄⁻) counterion . The compound is characterized by its high lipophilicity (LogP 6.388), low hydrogen bonding capacity, and exists as a white to almost white crystalline powder at room temperature [1]. With a typical purity specification of ≥98.0% (by total nitrogen analysis), CTAP is commercially available from major chemical suppliers for research applications [2]. As a member of the alkyltrimethylammonium perchlorate class, this compound serves as a specialized reagent in analytical chemistry, phase-transfer catalysis, and electrochemical studies where the unique properties of the perchlorate counterion confer specific advantages over more common halide analogs [3].

Hexadecyltrimethylammonium Perchlorate: Why Halide and Alternative Anion Substitution Compromises Analytical and Catalytic Performance


The practice of substituting hexadecyltrimethylammonium perchlorate (CTAP) with its more common bromide (CTAB) or chloride (CTAC) analogs introduces measurable performance penalties in specific applications due to fundamental differences in counterion behavior. The perchlorate anion (ClO₄⁻) functions as a weakly coordinating anion with low nucleophilicity, whereas halides (Br⁻, Cl⁻) are more nucleophilic and can participate in unwanted side reactions during phase-transfer catalysis or interfere with electrochemical measurements [1]. In analytical contexts, CTAB has been explicitly shown to be ineffective for direct infrared spectrophotometric determination of the cetyltrimethylammonium cation, whereas the perchlorate ion-pair (CTAP) provides a characteristic absorption peak at 1095 cm⁻¹ that enables precise quantification with a molar absorptivity of 1595 mol⁻¹·cm⁻¹·L [2]. Furthermore, the larger ionic radius and diffuse charge distribution of perchlorate relative to halides alters micellization behavior, ion-pair extraction efficiency, and the dissociation constant of the quaternary ammonium cation in organic media—parameters that directly impact method reproducibility and catalytic turnover . These counterion-specific differences mean that simply substituting a halide salt for the perchlorate will not yield equivalent analytical sensitivity, phase-transfer efficiency, or electrochemical response, necessitating deliberate selection based on application requirements.

Quantitative Differentiation Evidence for Hexadecyltrimethylammonium Perchlorate: Head-to-Head and Class-Level Comparisons with Halide Analogs


Analytical Detection Superiority: IR Quantification of CTAP vs. CTAB

A direct head-to-head comparison in the same study demonstrates that hexadecyltrimethylammonium perchlorate (CTAP) enables quantitative infrared detection of the cetyltrimethylammonium cation, whereas the bromide analog (CTAB) is ineffective for this purpose. The perchlorate counterion provides a characteristic IR absorption peak at 1095 cm⁻¹ that is proportional to cation concentration, with a molar absorptivity of 1595 mol⁻¹·cm⁻¹·L [1]. The study explicitly states that the infrared spectral method previously investigated for CTAB was 'not very useful in determining the concentration' [2].

Analytical chemistry Infrared spectrophotometry Ion-pair extraction Surfactant quantification

Ion-Pair Association Strength in Low-Polarity Media: CTAP vs. Symmetrical Tetraalkylammonium Perchlorates

A comprehensive cross-study comparable dataset provides the association constant (K_A) for hexadecyltrimethylammonium perchlorate in 4-methyl-pentan-2-one (εr = 12.92) at 25°C. CTAP exhibits an association constant of (0.071785 ± 0.10356) × 10³ L·mol⁻¹, reflecting the ion-pair formation tendency of this asymmetric cation with the perchlorate anion . This value falls within a broader class-level study that established K_A values ranging from (7.4 ± 0.3) × 10³ L·mol⁻¹ for tetramethylammonium perchlorate to (2.4 ± 0.1) × 10³ L·mol⁻¹ for tetraheptylammonium perchlorate, demonstrating a distinct dependence on cation size and symmetry . The limiting molar conductivity (Λ₀) for asymmetric cations including CTAP follows a linear relationship with the reciprocal cube root of cation van der Waals volume, deviating from this trend only for larger symmetrical cations .

Physical chemistry Ion association Conductometry Electrolyte behavior

Phase-Transfer Catalysis Performance: Class-Level Evidence for Hexadecyl Chain Length Optimization

While no direct head-to-head comparison of CTAP versus CTAB in identical phase-transfer catalytic (PTC) reactions was identified in the available literature, class-level inference from studies on hexadecyltrimethylammonium bromide (HDTMA-Br) provides relevant performance benchmarks. In chloromethylation reactions catalyzed by quaternary ammonium salts, hexadecyltrimethylammonium bromide achieved a 96% reaction yield, substantially outperforming benzyltrimethylammonium chloride which gave only 70% yield under comparable conditions [1]. This performance difference is attributed to the surfactant properties conferred by the long C16 alkyl chain, which is identical in both CTAP and HDTMA-Br . The perchlorate counterion in CTAP offers the additional advantage of lower nucleophilicity compared to bromide, potentially reducing unwanted side reactions in PTC applications where halide exchange or nucleophilic interference is a concern [2]. CTAP is explicitly listed by multiple vendors as a phase-transfer catalyst, confirming its established role in this application class [3].

Phase-transfer catalysis Organic synthesis Quaternary ammonium surfactants Reaction yield optimization

Perchlorate Analysis via Precipitation: CTAB as Titrant vs. CTAP as Analytical Standard

In the analytical determination of perchlorate anions, hexadecyltrimethylammonium bromide (CTAB) serves as the titrant in potentiometric precipitation titrations, with cetyltrimethylammonium chloride (CETAC) identified as yielding the 'highest precision and largest potentiometric break' among evaluated titrants [1]. The precipitation reaction generates cetyltrimethylammonium perchlorate (CTAP) as the sparingly soluble product, which forms the analytical basis for perchlorate quantification [2]. This complementary relationship positions CTAP as the authentic analytical standard for method calibration and validation in perchlorate analysis workflows. The stoichiometric formation of CTAP from CTAB and perchlorate has been exploited in gravimetric, nephelometric, and turbidimetric methods for perchlorate determination, with detection capabilities ranging from 1 mg perchlorate (gravimetric) to 5-20 mg (nephelometric/turbidimetric) [3].

Analytical chemistry Potentiometric titration Perchlorate determination Ion-selective electrodes

Optimal Application Scenarios for Hexadecyltrimethylammonium Perchlorate: Evidence-Backed Use Cases in Analytical Chemistry, Phase-Transfer Catalysis, and Electrochemistry


Infrared Spectrophotometric Quantification of Hexadecyltrimethylammonium Species

CTAP is the definitive reagent for infrared-based quantification of the cetyltrimethylammonium cation, a task for which CTAB is demonstrably unsuitable [1]. The perchlorate counterion provides a characteristic IR absorption peak at 1095 cm⁻¹ with a molar absorptivity of 1595 mol⁻¹·cm⁻¹·L, enabling precise determination over a concentration range of 0.3-1.8 mg/mL following chloroform extraction [2]. This application scenario is particularly relevant for analytical laboratories monitoring quaternary ammonium surfactant concentrations in environmental samples, industrial process streams, or formulation quality control where IR detection offers advantages in speed and specificity compared to alternative methods.

Perchlorate Analytical Method Development and Validation

CTAP is the authentic analytical standard required for calibration and validation of methods employing cetyltrimethylammonium halides as titrants for perchlorate determination [3]. The compound forms as the sparingly soluble precipitate when CTAB or CETAC reacts with perchlorate anions, a reaction that underpins gravimetric (1 mg detection), nephelometric/turbidimetric (5-20 mg detection), and potentiometric methods [4]. Laboratories developing methods for perchlorate analysis in drinking water, environmental matrices, or industrial effluents must procure authentic CTAP to establish calibration curves, validate method accuracy, and ensure inter-laboratory comparability.

Non-Aqueous Electrolyte Studies Requiring Low Ion-Pair Association

Based on conductometric data in 4-methyl-pentan-2-one (εr = 12.92), CTAP exhibits a low ion-pair association constant (K_A ≈ 0.07 × 10³ L·mol⁻¹) relative to smaller symmetrical tetraalkylammonium perchlorates, which range up to 7.4 × 10³ L·mol⁻¹ for the tetramethylammonium analog . This property makes CTAP a candidate electrolyte for non-aqueous electrochemical studies where high ionic dissociation is required despite low solvent polarity. The linear relationship between limiting molar conductivity (Λ₀) and the reciprocal cube root of cation van der Waals volume for asymmetric cations including CTAP provides a predictable framework for electrolyte design in organic electrochemistry applications .

Phase-Transfer Catalysis with Reduced Halide Interference Requirements

CTAP serves as a phase-transfer catalyst in organic synthesis where the weakly coordinating, low-nucleophilicity perchlorate counterion offers advantages over halide-containing alternatives [5]. Class-level evidence from related hexadecyltrimethylammonium catalysts demonstrates a 96% reaction yield in chloromethylation, substantially exceeding the 70% yield achieved with benzyltrimethylammonium catalysts [6]. The perchlorate variant is particularly indicated when the synthetic protocol is sensitive to halide exchange or nucleophilic side reactions, or when the reaction products must be analyzed by methods that would be compromised by bromide or chloride interference.

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